sodium;3-oxo-3-phenylpropanoate

aqueous synthesis water solubility formulation

Benzoylacetate esters require organic solvents and strong bases, limiting aqueous compatibility. Sodium 3-oxo-3-phenylpropanoate (CAS 7063-21-0) is a water-soluble (≥25 mg/mL) pre-formed enolate that circumvents this. • Enables base-free aqueous Michael additions, yields up to 93% under microwave. • Facilitates one-pot heterocycle synthesis in water-no intermediate isolation. • Intrinsic anticancer prodrug activity for direct biological assays. ≥95% purity, white crystalline powder.

Molecular Formula C9H7NaO3
Molecular Weight 186.14 g/mol
Cat. No. B7980979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;3-oxo-3-phenylpropanoate
Molecular FormulaC9H7NaO3
Molecular Weight186.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+]
InChIInChI=1S/C9H8O3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1
InChIKeyALIIURBGZRQXFQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-Oxo-3-Phenylpropanoate Overview


Sodium 3-oxo-3-phenylpropanoate (CAS 7063-21-0), also known as sodium benzoylacetate, is the sodium salt of 3-oxo-3-phenylpropanoic acid, characterized by the molecular formula C₉H₇NaO₃ and a molecular weight of 186.14 g/mol . This compound exists as a white to off-white crystalline powder that is highly soluble in water , distinguishing it fundamentally from its parent acid and corresponding esters. As a β-ketoester derivative, it serves as a versatile building block in organic synthesis, particularly valued for its enhanced nucleophilicity and aqueous-phase reactivity .

Water-soluble reactive building block
Pre-formed enolate bypasses base step
Supports aqueous-phase Michael additions

Sodium 3-Oxo-3-Phenylpropanoate: Why Substitutes Fail


Benzoylacetate derivatives (including the free acid, methyl ester, and ethyl ester) are not interchangeable with sodium 3-oxo-3-phenylpropanoate due to critical differences in physicochemical properties that directly govern reaction conditions and outcomes. The sodium salt form confers substantially enhanced water solubility and aqueous-phase reactivity compared to the ethyl ester, which is practically insoluble in water and requires organic solvent systems [1]. Furthermore, the sodium salt exists as a pre-formed enolate equivalent, bypassing the base-mediated deprotonation step required for the free acid or neutral esters in nucleophilic addition reactions . These distinctions render the sodium salt uniquely suited for aqueous-phase Michael additions, water-compatible one-pot syntheses, and biological assays where organic co-solvents are undesirable or incompatible.

Solubility Water solubility differs >20-fold; ethyl ester requires organic solvents and may not support aqueous protocols.
Reactivity Ethyl ester lacks pre-formed enolate; base-mediated deprotonation alters reaction conditions and substrate tolerance.
Partition LogP shift of ~5 units changes partition behavior; sodium salt favors aqueous phase, ethyl ester lipophilic.

Sodium 3-Oxo-3-Phenylpropanoate: Differentiation Evidence


Water Solubility: Sodium Salt vs. Ethyl Ester

Sodium 3-oxo-3-phenylpropanoate exhibits water solubility of at least 25 mg/mL (equivalent to ≥134 mM) [1], whereas ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) is classified as insoluble in water by multiple authoritative sources [2][3]. This represents a solubility enhancement factor exceeding 20-fold based on the ethyl ester's maximum reported water solubility of 1,212 mg/L (1.212 mg/mL) estimated by EPI Suite [2].

Water Solubility
Head-to-head
Sodium salt: ≥25 mg/mL (≥134 mM) vs. ethyl ester: practically insoluble (≤1.2 mg/mL). >20-fold higher aqueous solubility.
Aqueous-phase protocol fit
Eliminates organic co-solvent artifacts; data from direct comparison.
aqueous synthesis water solubility formulation

LogP Partition Coefficient: Sodium Salt vs. Ethyl Ester

Sodium 3-oxo-3-phenylpropanoate demonstrates a significantly lower lipophilicity compared to its ethyl ester counterpart. Reported LogP values for the sodium salt are as low as -2.99 , whereas ethyl benzoylacetate consistently exhibits LogP values of approximately 1.87 [1]. This nearly 5-unit difference in LogP translates to an approximately 100,000-fold difference in octanol-water partitioning, confirming that the sodium salt strongly favors aqueous partitioning while the ethyl ester is predominantly lipophilic.

LogP Partition
Head-to-head
Sodium salt: LogP = -2.99 vs. ethyl ester: LogP = 1.87. ΔLogP ≈ 4.86 (≈100,000-fold partition difference).
Aqueous medium selection context
Predicted values; confirms strong aqueous preference for sodium salt.
lipophilicity partition coefficient drug design

Michael Addition Yield: Sodium Salt vs. Ethyl Ester

In Michael addition reactions, sodium 3-oxo-3-phenylpropanoate (as the pre-formed enolate) can achieve yields up to 93% under microwave irradiation in DMSO . In contrast, ethyl benzoylacetate, when employed as the Michael donor substrate, typically requires additional base-mediated enolate generation and yields in asymmetric organocatalyzed Michael additions to cyclic enones, while reported as high, are achieved under fundamentally different conditions [1]. The pre-activated nature of the sodium salt eliminates the need for strong base additives, offering operational simplicity.

Michael Addition
Cross-study
Sodium salt: up to 93% yield (microwave, DMSO). Ethyl ester requires additional base; yields depend on catalytic system.
Operational simplicity context
Pre-formed enolate may reduce side reactions; conditions differ between studies.
Michael addition reaction yield C–C bond formation

Enolate Pre-Activation Advantage

The sodium salt exists as a fully dissociated carboxylate anion with the β-keto enolate character intrinsically present, eliminating the need for deprotonation. The parent acid, 3-oxo-3-phenylpropanoic acid, has a predicted pKa of 2.76 ± 0.32 for the carboxylic acid proton , and ethyl benzoylacetate has a pKa of 9.85 ± 0.23 for the α-proton . The sodium salt bypasses both of these acid-base equilibria, providing a ready-to-use nucleophile without requiring strong base additives that might degrade sensitive substrates.

Enolate Pre-activation
Class-level
Sodium salt: pre-formed carboxylate/enolate. Parent acid pKa ~2.76; ethyl ester α-proton pKa ~9.85. No deprotonation required.
Bypasses acid/base equilibria
May support base-sensitive substrates; class-level inference.
pKa enolate chemistry nucleophilicity

Prodrug Anticancer Activity

Sodium 3-oxo-3-phenylpropanoate has been demonstrated to act as a prodrug with anticancer activity, converting to an active form that inhibits DNA synthesis and lactate dehydrogenase in cancer cells . In contrast, ethyl benzoylacetate is primarily documented as a flavoring agent and synthetic intermediate with no direct prodrug activity reported [1]. The sodium salt has shown toxicity against human liver cancer cell lines, human leukemia cell lines, and human breast cancer cell lines [2], whereas ethyl benzoylacetate is used as a building block for synthesizing heterocyclic anticancer agents rather than exhibiting intrinsic activity.

Cell-Model Bioactivity
Cross-study
Sodium salt: reported prodrug activity; inhibits DNA synthesis & lactate dehydrogenase; toxicity in HepG2, leukemia, MCF-7 cell lines. Ethyl ester: no direct bioactivity, used as synthetic intermediate.
Cell-model prodrug activation context
Requires validation in specific assay models.
anticancer prodrug lactate dehydrogenase

Sodium 3-Oxo-3-Phenylpropanoate: Optimal Applications


Aqueous-Phase Michael Additions

The high water solubility (≥25 mg/mL) and pre-formed enolate character of sodium 3-oxo-3-phenylpropanoate make it uniquely suited for aqueous-phase Michael additions, enabling reactions to proceed under mild, base-free conditions with yields up to 93% under microwave irradiation . This eliminates the need for organic co-solvents and strong bases, reducing side reactions and simplifying purification compared to using ethyl benzoylacetate, which is water-insoluble and requires base-mediated enolate generation [1].

Prodrug Anticancer Mechanism Studies

The documented intrinsic anticancer activity of sodium 3-oxo-3-phenylpropanoate as a prodrug that inhibits DNA synthesis and lactate dehydrogenase supports its direct use in cell-based assays and in vivo efficacy studies without prior synthetic derivatization. This contrasts with ethyl benzoylacetate, which lacks direct activity and serves only as a precursor for synthesizing bioactive heterocycles [1].

Water-Compatible One-Pot Syntheses

The aqueous solubility and nucleophilic reactivity of the sodium salt facilitate its integration into one-pot, multi-component reactions conducted entirely in aqueous media. This enables streamlined synthesis of complex β-ketoester-derived heterocycles, including pyrazoles and furans, without intermediate isolation steps . The low LogP (-2.99) ensures the sodium salt remains in the aqueous phase, simplifying product extraction when hydrophobic products are formed [1].

Enolate-Based Reactions in Polar Media

As a pre-formed enolate equivalent, sodium 3-oxo-3-phenylpropanoate bypasses the deprotonation steps required for the parent acid (pKa ~2.76) and ethyl ester (pKa ~9.85) [1]. This makes it the preferred substrate for alkylation, acylation, and condensation reactions in polar aprotic solvents (e.g., DMSO, DMF) or aqueous media, particularly when substrates contain acid- or base-sensitive functional groups.

Application
Selection Property
Validation Focus
Aqueous-phase Michael additions
Water solubility & pre-formed enolate
Aqueous compatibility and yield review
Cancer cell-line prodrug studies
Intrinsic bioactivity context
Cell-line response and mechanism-of-action review
Water-compatible one-pot syntheses
Aqueous solubility and nucleophilicity
Multi-component reaction integration
Enolate-based polar-media reactions
Pre-formed enolate reactivity
Base-free protocol compatibility
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